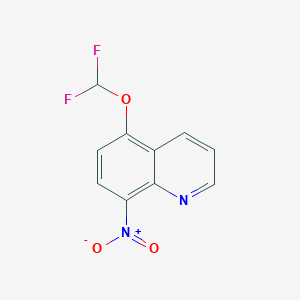

5-(Difluoromethoxy)-8-nitroquinoline

Description

5-(Difluoromethoxy)-8-nitroquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of the difluoromethoxy and nitro groups in this compound enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name |

5-(difluoromethoxy)-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O3/c11-10(12)17-8-4-3-7(14(15)16)9-6(8)2-1-5-13-9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVIFNLYYAJIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)-8-nitroquinoline typically involves the introduction of the difluoromethoxy group and the nitro group onto a quinoline scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable quinoline derivative is reacted with a difluoromethylating agent under basic conditions. The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and reducing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-8-nitroquinoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The difluoromethoxy group can be cleaved under strong acidic or basic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Strong acids or bases.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Reduction of Nitro Group: 5-(Difluoromethoxy)-8-aminoquinoline.

Cleavage of Difluoromethoxy Group: Quinoline derivatives without the difluoromethoxy group.

Scientific Research Applications

5-(Difluoromethoxy)-8-nitroquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-8-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease.

Difluoromethoxylated Ketones: Used as building blocks for the synthesis of challenging OCF2H-bearing N-heterocycles.

Uniqueness: 5-(Difluoromethoxy)-8-nitroquinoline is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Biological Activity

5-(Difluoromethoxy)-8-nitroquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a difluoromethoxy substituent on the quinoline ring. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1803585-92-3

The molecular formula is , indicating the presence of fluorine, nitrogen, and oxygen atoms that contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with specific molecular targets. These include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing pain and inflammation.

- Modulation of Neurotransmitter Release : It may influence neurotransmitter systems, providing therapeutic benefits in neuropsychiatric disorders.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes. In vitro assays demonstrated a dose-dependent reduction in prostaglandin E2 (PGE2) production.

| Concentration (µM) | PGE2 Production (% of Control) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Neuroprotective Effects

In vivo studies have shown that this compound may protect neuronal cells from oxidative stress. This effect is attributed to its ability to scavenge free radicals and modulate apoptotic pathways.

Case Studies

- Case Study on Pain Management : A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo groups, suggesting its potential as an analgesic agent.

- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation, highlighting its potential for treating conditions like Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.